2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronic ester derivative of tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the borylation of the corresponding tetrahydroisoquinoline derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran or toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Anhydrous solvents (e.g., tetrahydrofuran, toluene), inert atmosphere (e.g., nitrogen or argon), elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its use as an intermediate in the synthesis of drug candidates.
Industry: Application in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or diaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required.
Properties
Molecular Formula |
C16H24BNO2 |
---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-7-12-11-18(5)10-9-13(12)14/h6-8H,9-11H2,1-5H3 |
InChI Key |
IBUCMPUBHCYHIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C |
Origin of Product |
United States |
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